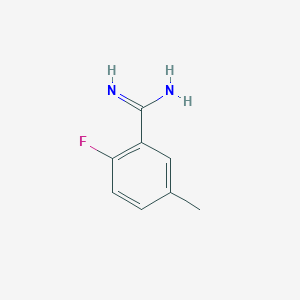

2-Fluoro-5-methyl-benzamidine

Description

Significance of Fluorinated Benzamidines in Contemporary Chemical Research

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and biological properties. mdpi.comresearchgate.net Fluorine's high electronegativity and relatively small size allow it to modulate electronic effects and molecular conformations without significant steric hindrance. researchgate.netnih.gov In the context of benzamidines, these modifications are particularly impactful.

N-Aryl benzamidines are a class of compounds recognized for their diverse biological activities, including roles as inhibitors of tyrosine kinases and nitric oxide synthases. rsc.org The addition of fluorine to the benzamidine (B55565) scaffold often leads to enhanced properties compared to their non-fluorinated counterparts. rsc.org These enhancements can include increased metabolic stability, improved membrane permeability, and stronger binding affinity to target enzymes or receptors. mdpi.comresearchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can prevent metabolic oxidation at that position, thereby increasing the drug's half-life. nih.gov

Research has shown that fluorinated benzamidines are key components in the development of novel therapeutic agents. For instance, derivatives like 5-Fluoro-2-methyl-benzamidine hydrochloride are valued as selective inhibitors in various biological pathways and are used in the synthesis of potential treatments for cancer and inflammation. netascientific.com The presence of fluorine can enhance binding affinity and specificity, which is a critical factor in designing targeted therapies. rsc.orgnetascientific.com

Table 1: Impact of Fluorination on Physicochemical and Biological Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to metabolic cleavage by enzymes like Cytochrome P450. nih.gov |

| Binding Affinity | Enhanced | Fluorine can participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site. rsc.org |

| Lipophilicity | Modulated | Strategic placement of fluorine can alter a molecule's lipophilicity, affecting its solubility and ability to cross cell membranes. |

| pKa | Lowered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting ionization state at physiological pH. researchgate.net |

| Biological Activity | Potentiated | Enhanced stability and binding often translate to greater potency and efficacy of the drug candidate. mdpi.comnih.gov |

Overview of Amidine Synthesis Methodologies

The synthesis of amidines from nitriles is a fundamental transformation in organic chemistry, with several established methods. The choice of method often depends on the substrate's electronic properties and the presence of other functional groups.

The most traditional and widely used method for preparing unsubstituted amidines is the Pinner reaction . researchgate.net This two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol (e.g., ethanol) to form an imino ester salt, commonly known as a Pinner salt. wikipedia.orgsynarchive.com This intermediate is then treated with ammonia (B1221849) to yield the final amidine hydrochloride. researchgate.net For the synthesis of 2-Fluoro-5-methyl-benzamidine, the starting material would be 2-Fluoro-5-methylbenzonitrile.

Alternative synthetic routes have been developed to accommodate a wider range of substrates and reaction conditions:

Synthesis via Amidoximes: Nitriles can be converted to amidoximes, which are then reduced to amidines. This method is noted for its mild conditions and compatibility with various functional groups, making it suitable for complex molecules. tandfonline.com

Direct Catalytic Conversion: Modern methods involve the direct addition of amines to nitriles, often facilitated by a catalyst. Lewis acids or transition metals like copper can promote this transformation under relatively mild conditions. acs.orgorganic-chemistry.org For example, magnesium ethoxide has been shown to be a mild and scalable reagent for the synthesis of cyclic amidines from aryl nitriles. acs.org

From Thioamides: Amidines can also be prepared from thioamides, which are typically synthesized from the corresponding amides or nitriles. The thioamide is then reacted with an amine, often involving an S-alkylation step. tandfonline.comscielo.br

Table 2: Comparison of Amidine Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

| Pinner Reaction | Nitrile | Alcohol, Strong Acid (e.g., HCl), Ammonia | Well-established, generally good yields for unsubstituted amidines. researchgate.net | Requires anhydrous conditions; Pinner salt can be unstable; may not be suitable for acid-sensitive substrates. wikipedia.orgtandfonline.com |

| Via Amidoximes | Nitrile | Hydroxylamine, Reducing Agent (e.g., H₂/Pd) | Mild conditions, high functional group tolerance. tandfonline.com | Adds an extra step to the synthetic sequence. |

| Direct Catalysis | Nitrile | Amine, Catalyst (e.g., Cu, Mg(OEt)₂) | Can be highly efficient and atom-economical. acs.orgorganic-chemistry.org | Catalyst may be expensive or sensitive; optimization of conditions may be required. core.ac.uk |

| From Thioamides | Thioamide | Amine, Alkylating Agent | Provides an alternative route when other methods fail. | Often involves multiple steps and potentially toxic reagents like H₂S. tandfonline.com |

Rationale for Research Focus on this compound

The specific focus on this compound stems from its role as a crucial intermediate in the synthesis of high-value pharmaceutical compounds. The rationale is built upon the strategic importance of its precursor, 2-Fluoro-5-methylbenzonitrile .

2-Fluoro-5-methylbenzonitrile is a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have revolutionized cancer therapy, particularly for tumors with specific DNA repair deficiencies. For example, it is an important intermediate in the synthesis of Olaparib, a PARP inhibitor approved for treating certain types of ovarian, breast, and prostate cancers. google.comgoogle.com

The conversion of the nitrile group in 2-Fluoro-5-methylbenzonitrile to an amidine group is a critical step in creating advanced analogs and other complex heterocyclic structures for drug discovery. The resulting this compound moiety can act as a key pharmacophore, participating in essential binding interactions with biological targets. The fluorine and methyl groups on the phenyl ring are not merely passive substituents; they are precisely positioned to influence the molecule's electronic properties, conformation, and metabolic stability, ultimately enhancing the pharmacological profile of the final drug product. netascientific.comchemimpex.com

Therefore, research into the efficient synthesis and reactivity of this compound is directly driven by the pharmaceutical industry's need for robust and scalable routes to produce life-saving medicines.

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2 |

|---|---|

Molecular Weight |

152.17 g/mol |

IUPAC Name |

2-fluoro-5-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H9FN2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H3,10,11) |

InChI Key |

RYHAENOAFJSCFN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)F)C(=N)N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=N)N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Fluoro 5 Methyl Benzamidine

Intrinsic Reactivity of the Benzamidine (B55565) Moiety

The benzamidine functional group is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another, rendering it a strong base that is typically protonated under physiological conditions. anu.edu.au This inherent basicity and the potential for delocalization of charge significantly influence its reactivity.

The amidine group of 2-Fluoro-5-methyl-benzamidine can exist in different tautomeric forms due to proton transfer between the two nitrogen atoms. This prototropic tautomerism is a dynamic equilibrium between two or more structural isomers that are mutually interconvertible. nih.gov The position of this equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the aromatic ring. nih.gov For instance, electron-donating groups tend to favor the amide tautomer, while electron-withdrawing groups can shift the equilibrium towards the imidic acid form. nih.gov

Conformational isomerism, including E/Z isomerism around the C=N double bond and atropisomerism due to restricted rotation around the C-N single bond, is also a key feature of substituted benzamidines. nih.gov The protonation state of the amidine moiety can significantly impact the rotational barriers, suggesting that the conformational landscape of this compound could be pH-dependent. nih.gov

The high basicity of benzamidines means they are readily protonated to form the corresponding benzamidinium ion. anu.edu.au The position of protonation is crucial for its subsequent reactivity and interactions. Molecular dynamics simulations on benzamidine have shown that the protonation state can be critical in determining its binding pathways in biological systems. nih.govresearchgate.net The basicity of the amidine group in this compound will be modulated by the electronic effects of the fluorine and methyl substituents on the aromatic ring.

Influence of Fluorine and Methyl Substitution on Aromatic and Amidine Reactivity

The presence of both a fluorine atom and a methyl group on the benzene (B151609) ring introduces a combination of electronic and steric effects that fine-tune the reactivity of this compound.

Substituents on an aromatic ring influence its reactivity in electrophilic aromatic substitution reactions by either donating or withdrawing electron density. wikipedia.orglumenlearning.com

Fluorine: As a halogen, fluorine exhibits a dual electronic effect. It is strongly electron-withdrawing through the sigma bonds (inductive effect, -I) due to its high electronegativity. wikipedia.orglumenlearning.comcsbsju.edu However, it can also donate electron density to the aromatic ring through its lone pairs via resonance (mesomeric effect, +M). wikipedia.orgcsbsju.edunih.gov While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.org In the case of fluorobenzene, the +M effect can partially counteract the -I effect, making the para position similarly or even more reactive than benzene itself. wikipedia.org

Methyl Group: The methyl group is an electron-donating group (+I effect) that activates the aromatic ring towards electrophilic substitution. lumenlearning.com This activation is due to the inductive donation of electron density from the sp³-hybridized carbon of the methyl group to the sp²-hybridized carbon of the benzene ring. lumenlearning.com It directs incoming electrophiles to the ortho and para positions.

In this compound, the activating effect of the methyl group and the complex deactivating yet directing effect of the fluorine atom will collectively influence the regioselectivity of further aromatic substitutions.

| Substituent | Inductive Effect | Mesomeric Effect | Overall Effect on Aromatic Ring | Directing Influence |

| Fluorine | -I (withdrawing) | +M (donating) | Deactivating | ortho, para |

| Methyl | +I (donating) | N/A | Activating | ortho, para |

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. youtube.com The size and position of substituents on the aromatic ring can influence the accessibility of different positions to incoming reagents. youtube.comrsc.org

In this compound, the fluorine atom at the 2-position and the methyl group at the 5-position will exert steric effects. The fluorine atom, being relatively small, may not impose significant steric hindrance. nih.gov However, the methyl group is larger and can sterically hinder the adjacent positions. The combined steric and electronic effects will dictate the preferred sites for chemical transformations. For electrophilic aromatic substitution, the positions for attack will be determined by the directing effects of both the fluorine and methyl groups, as well as the existing amidine group, while considering the steric accessibility of each position.

Mechanistic Investigations of Key Transformations

Carbon-Nitrogen Bond Forming and Cleaving Processes

The amidine moiety of this compound is central to its role in carbon-nitrogen bond-forming reactions. Amidines can act as N,N- and C,N-nucleophiles. For instance, in cyclocondensation reactions with activated o-fluorobenzaldehydes, amidines can lead to the formation of quinazoline derivatives. researchgate.net The reaction proceeds through nucleophilic attack of the amidine nitrogen onto the aldehyde carbon, followed by cyclization and elimination. The active methyl group in certain amidines can also participate as a carbon nucleophile. researchgate.net These processes are fundamental in the synthesis of nitrogen-containing heterocyclic compounds, where the amidine group is incorporated into the final ring system.

Oxidative Cross-Coupling Reactions Involving Benzamidines

While specific examples involving this compound are not extensively documented, the benzamidine functional group is known to participate in oxidative cross-coupling reactions. These reactions typically involve transition-metal catalysis to form new carbon-carbon or carbon-heteroatom bonds. The amidine can function as a directing group, facilitating C-H activation at a specific position on the aromatic ring, followed by coupling with a suitable partner. This strategy is a powerful tool for the functionalization of aromatic rings.

Nucleophilic Aromatic Substitution (SNAr) with Fluorobenzamidines

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluorinated aromatic compounds like this compound. wikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group, in this case, the fluoride (B91410) ion, on the aromatic ring. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The fluorine atom is an excellent leaving group for SNAr reactions, often showing higher reactivity than other halogens. masterorganicchemistry.com The rate of reaction is significantly influenced by the position of electron-withdrawing groups relative to the leaving group. masterorganicchemistry.com This reactivity allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring. d-nb.infobeilstein-journals.org

Table 1: Potential SNAr Reactions of this compound

| Nucleophile | Reagent Example | Potential Product |

| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxy-5-methyl-benzamidine |

| Nitrogen | Ammonia (B1221849) (NH₃) | 2-Amino-5-methyl-benzamidine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-5-methyl-benzamidine |

| Carbon | Diethyl Malonate | Diethyl 2-(2-amidinotolyl)malonate |

Cyclization and Annulation Reactions for Heterocycle Formation from this compound

The amidine functionality is a cornerstone for the synthesis of various nitrogen-containing heterocycles. This compound serves as a valuable precursor for creating fused and non-fused ring systems with significant applications in medicinal chemistry.

Benzimidazole (B57391) Formation from Amidine Precursors

Benzimidazoles are a critical class of heterocyclic compounds. researchgate.net A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. researchgate.netsemanticscholar.org this compound can be envisioned as a precursor to 2-substituted benzimidazoles. For example, reaction with an appropriate ortho-disubstituted benzene derivative where one substituent can be displaced by the amidine nitrogen and the other can react with the amidine carbon would lead to the formation of the fused imidazole ring. The introduction of fluorinated substituents into the benzimidazole scaffold is a recognized strategy for modifying the physicochemical and biological properties of these compounds. nih.gov A variety of substituted benzimidazoles have been synthesized and evaluated for their antimicrobial activities. nih.govnih.gov

Pyrimidine and Pyrazole Ring Synthesis from Amidines

The amidine group is an ideal synthon for constructing pyrimidine rings. Cyclocondensation of amidines with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a classical and efficient method for pyrimidine synthesis. researchgate.netresearchgate.net Similarly, reactions with α,β-unsaturated ketones can yield pyrazolo[1,5-a]pyrimidines. researchgate.net

Pyrazole synthesis often involves the reaction of a 1,3-dicarbonyl compound with hydrazine. However, amidines can also be utilized. For instance, 5-aminopyrazoles, which can be synthesized from precursors like hydrazonyl halides, are versatile intermediates for fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines. researchgate.netmdpi.com The reactivity of these aminopyrazoles allows for the construction of diverse heterocyclic frameworks. mdpi.com

Table 2: Heterocycle Synthesis from Amidine Precursors

| Target Heterocycle | Reagent(s) | Reaction Type |

| Pyrimidine | 1,3-Diketone (e.g., Acetylacetone) | Cyclocondensation |

| Pyrazolo[1,5-a]pyrimidine | α,β-Unsaturated Ketone | Cyclocondensation |

| Pyrazolo[3,4-d]pyrimidine | From 5-aminopyrazole intermediate | Cyclization |

Oxadiazole and Triazole Derivatives from Amidine Analogues

While direct conversion of amidines to oxadiazoles and triazoles is less common, they are closely related to the necessary precursors. 1,3,4-Oxadiazoles are typically synthesized from the cyclization of N'-acylbenzohydrazides. orientjchem.org An amidine like this compound could be hydrolyzed to the corresponding carboxylic acid, converted to the hydrazide, and then acylated and cyclized. Alternatively, 1,2,4-oxadiazoles can be prepared in one pot from amidoximes and carboxylic acid esters. nih.gov

The synthesis of 1,2,4-triazoles can be achieved from acyl hydrazides, which are converted to thiosemicarbazides and then cyclized. nih.gov For 1,2,3-triazoles, a common route involves the cycloaddition of azides with alkynes or ylides, which is a different synthetic pathway but highlights the diversity of methods for accessing triazole rings. nih.gov

Intramolecular C-H Activation and Functionalization Strategies

Intramolecular C-H activation and functionalization strategies represent a powerful and atom-economical approach for the synthesis of complex heterocyclic structures from readily available starting materials. In the context of this compound, these strategies involve the selective activation of a C-H bond on the benzene ring, directed by the inherent amidine functionality, followed by the formation of a new carbon-carbon or carbon-heteroatom bond within the same molecule. This process, often catalyzed by transition metals, leads to the construction of fused ring systems, which are prevalent in medicinally important compounds.

Transition metal-catalyzed C-H activation has emerged as a transformative tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new functionalities. chemrxiv.org The benzamidine moiety can act as an effective directing group, coordinating to a metal center and positioning it in proximity to an ortho C-H bond, thereby facilitating its cleavage. The subsequent functionalization can occur through various pathways, including annulation with unsaturated partners like alkynes or alkenes, leading to the formation of diverse heterocyclic scaffolds.

Research into the C-H activation of substituted benzamides has provided significant insights into the factors governing these transformations. The electronic nature and steric hindrance of substituents on the aromatic ring play a crucial role in the efficiency and regioselectivity of the cyclization process. For instance, in cobalt-catalyzed C-H activation/annulation reactions of benzamides with fluoroalkylated alkynes, a range of substituted benzamides have been shown to be viable substrates for the synthesis of fluoroalkylated isoquinolinones. nih.govscispace.comnih.gov

Detailed studies have demonstrated that benzamides bearing either electron-donating or electron-withdrawing substituents on the benzene ring can effectively undergo these transformations. nih.gov This suggests that a substrate like this compound, which contains both an electron-withdrawing fluorine atom and an electron-donating methyl group, would be a suitable candidate for such intramolecular C-H functionalization strategies. The fluorine atom, being moderately deactivating and ortho,para-directing, and the methyl group, being activating and ortho,para-directing, would influence the electron density of the aromatic ring and potentially the regioselectivity of the C-H activation step. While specific studies on this compound are not extensively documented in the reviewed literature, the general applicability of these methods to a wide array of substituted benzamides provides a strong basis for predicting its reactivity.

The general mechanism for such a transformation, for example in a cobalt-catalyzed reaction, is proposed to involve the formation of a cobalt-amidine complex, followed by a concerted metalation-deprotonation step to achieve the C-H activation. nih.gov Subsequent insertion of a coupling partner, such as an alkyne, into the cobalt-carbon bond leads to a seven-membered metallacycle intermediate, which then undergoes reductive elimination to afford the final annulated product and regenerate the active catalyst. nih.gov

The following table summarizes the results from a study on the cobalt-catalyzed C-H activation/annulation of various substituted benzamides with a fluoroalkylated alkyne, illustrating the broad scope of this methodology.

| Entry | Benzamide (B126) Substituent (R) | Yield (%) | Regioisomeric Ratio (3a/4a) |

|---|---|---|---|

| 1 | 4-t-Bu | 85 | 70:30 |

| 2 | 4-MeO | 78 | 71:29 |

| 3 | 4-CF3 | 88 | 72:28 |

| 4 | 4-NO2 | 65 | 75:25 |

| 5 | 3-Cl | 83 | - |

| 6 | 2-Me | 78 | - |

| 7 | 2-Cl | 52 | - |

Data sourced from a study on cobalt-catalyzed C-H activation/annulation of various amides with fluoroalkylated alkyne 1a. nih.gov

The data indicates that electronic effects of the substituents at the para-position have a moderate impact on the reaction yield, with both electron-donating (t-Bu, MeO) and electron-withdrawing (CF3, NO2) groups being well-tolerated. nih.gov Sterically hindered ortho-substituted benzamides also participated in the reaction, albeit with varying yields. nih.gov This tolerance for a range of functional groups underscores the potential for applying these intramolecular C-H activation strategies to this compound for the synthesis of novel fluorinated and methylated heterocyclic compounds. The regioselectivity observed in these reactions is also a critical aspect, often favoring one isomer over the other, which can be influenced by both steric and electronic factors of the substituents. nih.govmdpi.com

Theoretical and Computational Chemistry Studies of 2 Fluoro 5 Methyl Benzamidine

Quantum Chemical Characterization

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-fluoro-5-methyl-benzamidine, such studies would provide critical insights into its behavior and reactivity.

Electronic Structure and Charge Distribution Analysis

An analysis of the electronic structure of this compound would involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting the molecule's reactivity, electronic transitions, and ability to participate in chemical reactions.

Furthermore, a charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-deficient regions of the molecule. This information is invaluable for predicting sites of nucleophilic and electrophilic attack. However, no specific studies detailing the HOMO-LUMO gap or MEP maps for this compound have been published.

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. Theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and Infrared (IR) vibrational frequencies for this compound would serve as a valuable reference for experimental work. While experimental spectra for related compounds are available, predicted spectroscopic data for this compound have not been reported.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems.

Geometry Optimization and Vibrational Mode Analysis

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Following geometry optimization, a vibrational mode analysis can be performed. This analysis not only confirms that the optimized structure is a true minimum on the potential energy surface but also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra. For the closely related molecule, 2-fluoro-5-methylbenzonitrile, detailed DFT studies and vibrational analyses have been published. researchgate.net However, a similar analysis for this compound is absent from the literature.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By locating and characterizing transition state structures, it is possible to calculate activation energies and gain a deeper understanding of reaction kinetics and mechanisms. For this compound, DFT could be used to explore its synthesis, degradation pathways, or its interactions with other molecules. For instance, studies on the cyclocondensation of o-fluorobenzaldehydes with amidines have been reported, suggesting potential reaction pathways that could be investigated computationally. However, no specific mechanistic studies involving this compound have been published.

Thermochemical Property Calculations

Thermochemical property calculations are fundamental in computational chemistry for determining the stability and reactivity of a molecule. These calculations typically involve determining properties such as the heat of formation, Gibbs free energy of formation, entropy, and heat capacity. For substituted benzamidines, these values provide insight into their thermodynamic stability under various conditions.

While no specific thermochemical data for this compound has been published, the methodologies for such calculations are well-established. Density Functional Theory (DFT) is a common quantum-chemical method used for these purposes. For a molecule like this compound, a computational chemist would first optimize its three-dimensional geometry at a chosen level of theory (e.g., B3LYP with a 6-31G* basis set). Following geometry optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to compute the vibrational frequencies. These frequencies are then used to calculate the thermochemical properties at a standard temperature and pressure.

Table 1: Commonly Calculated Thermochemical Properties and Their Significance

| Property | Significance |

| Heat of Formation (ΔHf°) | Indicates the energy change when a compound is formed from its constituent elements in their standard states. A more negative value suggests greater stability. |

| Gibbs Free Energy of Formation (ΔGf°) | Represents the maximum reversible work that may be performed by a system at constant temperature and pressure. It is a key indicator of the spontaneity of a reaction. |

| Entropy (S°) | A measure of the disorder or randomness of a system. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of a substance by one degree Celsius at a constant volume. |

Without experimental or calculated data for this compound, it is not possible to provide specific values.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. These approaches are particularly valuable in drug discovery and materials science for predicting how a molecule will interact with its environment.

Ligand-Interaction Modeling (Focus on structural and energetic aspects of binding to chemical motifs)

Ligand-interaction modeling is a crucial aspect of computational drug design, aiming to understand and predict how a small molecule (the ligand) binds to a biological target, such as a protein. Benzamidine (B55565) derivatives are known to be inhibitors of serine proteases, such as trypsin, due to the ability of the positively charged amidinium group to interact with the negatively charged aspartate residue in the enzyme's active site. nih.gov

For this compound, a molecular docking study would typically be the first step. This involves computationally placing the molecule into the binding site of a target protein to predict its preferred binding mode and affinity. The scoring functions used in docking programs estimate the binding free energy, providing a rank-ordering of different potential ligands.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. MD simulations track the movements of atoms over time, allowing for the analysis of the stability of the binding pose, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), and the calculation of more accurate binding free energies.

Research on substituted benzamidines has shown that the nature and position of substituents on the benzene (B151609) ring significantly influence their binding affinity and selectivity for different proteases. nih.gov For this compound, the fluorine atom at the 2-position and the methyl group at the 5-position would be expected to modulate its electronic properties and steric interactions within a binding pocket. The electron-withdrawing nature of the fluorine atom could influence the pKa of the amidine group, while the methyl group could engage in hydrophobic interactions.

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships aims to correlate a molecule's structural features with its chemical reactivity. For substituted benzamidines, this often involves Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov

To build a QSAR model for a series of benzamidine derivatives, one would first calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity (e.g., inhibition constant, IC50) is then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares.

A study on a series of substituted benzamidines as serine protease inhibitors found that the inhibitory activity was correlated with the hydrophobicity and electronic properties of the substituents. nih.gov For this compound, descriptors such as the Hammett constants for the fluoro and methyl groups could be used to predict its reactivity and inhibitory potential based on established QSAR models for similar compounds.

Structure Reactivity Relationship Studies of 2 Fluoro 5 Methyl Benzamidine and Its Analogues

Correlating Substituent Effects (Fluorine, Methyl) with Amidine Reactivity

No specific experimental data, such as pKa values or kinetic studies, were found for 2-Fluoro-5-methyl-benzamidine. Such data would be essential to quantitatively correlate the electronic effects of the ortho-fluoro and para-methyl substituents with the basicity and nucleophilicity of the amidine group. While general chemical principles suggest the electron-withdrawing fluorine atom would decrease the basicity of the amidine and the electron-donating methyl group would slightly increase it, specific studies quantifying this interplay for this particular molecule are absent from the literature.

Positional Isomerism and its Impact on Chemical Transformations

A comparative analysis of this compound with its positional isomers (e.g., 3-Fluoro-5-methyl-benzamidine or 2-Fluoro-6-methyl-benzamidine) is not documented. Research on how the specific placement of the fluoro and methyl groups impacts reaction pathways, rates, and product distributions in chemical transformations has not been published. Such studies are critical for understanding how isomerism affects the compound's utility as a synthon or its interaction with biological targets.

Steric and Electronic Factors Governing Reaction Selectivity

While one can theorize on the steric and electronic factors of this compound, there are no specific documented reactions to use as case studies. For instance, the fluorine atom at the ortho position could exert steric hindrance, potentially directing incoming reagents away from the adjacent amidine group, thereby influencing regioselectivity. However, without experimental results from reactions such as alkylation, acylation, or cyclization, any discussion remains speculative and does not meet the required standard of detailed research findings.

Insights from X-ray Crystallography on Molecular Conformation and Intermolecular Interactions

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no public entry for the crystal structure of this compound. X-ray crystallography data is fundamental for understanding the molecule's three-dimensional conformation, bond lengths, bond angles, and the nature of its intermolecular interactions (such as hydrogen bonding or π-stacking) in the solid state. Without this data, a definitive analysis of its molecular and supramolecular structure is not possible. While structures for related fluorinated benzamides exist, they are not substitutes for the specific data required for this compound.

Advanced Research Directions and Future Perspectives in 2 Fluoro 5 Methyl Benzamidine Chemistry

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of benzamidine (B55565) derivatives often involves multi-step processes that may not align with modern standards of efficiency and sustainability. Future research will prioritize the development of innovative synthetic routes that are both environmentally benign and economically viable.

Flow Chemistry: Continuous flow synthesis represents a significant departure from traditional batch processing. nih.govnih.govyoutube.com Its application to the synthesis of 2-Fluoro-5-methyl-benzamidine could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and reduced waste. nih.gov Telescoped reactions, where multiple synthetic steps are performed consecutively in a continuous system without intermediate purification, could drastically shorten the path to the target molecule. nih.govunimi.it

Novel Catalytic Systems: The development of novel catalysts is crucial for enhancing synthetic efficiency. For instance, heterogeneous catalysts, such as modified bimetallic systems (e.g., Cu-Pd/γ-Al2O3), could enable the direct synthesis of benzimidazole (B57391) structures from readily available starting materials like 2-nitroaniline (B44862) and ethanol, a concept that could be adapted for benzamidines. mdpi.com Furthermore, the use of green organocatalysts, such as guanidine (B92328) hydrochloride, in microwave-mediated, solvent-free conditions has shown promise for the eco-friendly production of related heterocyclic compounds and could be explored for benzamidine synthesis. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry offers a sustainable method for accelerating reactions and improving yields. An integrated approach combining ultrasound with a continuous flow system has been successfully used for synthesizing polyfluoro-substituted pyrimido[1,2-a]benzimidazole (B3050247) derivatives. nih.gov This metal-free, solvent-free, and catalyst-free methodology could be adapted for the synthesis of this compound, highlighting a significant step towards sustainable production. nih.gov

Exploration of Novel Chemical Transformations and Reactivities

The functional groups present in this compound—an aromatic fluorine atom, a benzamidine moiety, and activatable C-H bonds—offer multiple avenues for exploring novel chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The carbon-fluorine bond in fluoroaromatic compounds is highly activated towards nucleophilic attack. nih.govbeilstein-journals.org The reactivity of 2-fluoropyridines in SNAr reactions is reported to be significantly faster than their chloro-analogs, a principle that applies to this compound. nih.gov Future research can focus on leveraging this reactivity to introduce a diverse range of nucleophiles (N-, O-, and S-based) at the C2 position, creating libraries of novel compounds. The high selectivity for fluorine displacement over other halogens under mild conditions makes this an attractive strategy for late-stage functionalization. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium catalysis has revolutionized C-C and C-N bond formation. Recent advancements have demonstrated the potential for palladium-catalyzed cross-coupling reactions involving the activation of C-F bonds in electron-deficient aryl fluorides. rsc.org This opens up the possibility of coupling this compound with various partners. Additionally, palladium-catalyzed C–H fluorination is an emerging field that could allow for the direct introduction of additional fluorine atoms onto the aromatic ring, further modifying the compound's properties. nih.govspringernature.com

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful tool for generating radical intermediates and forging new bonds. The reactivity of the benzamidine moiety and the aromatic ring could be exploited in novel cyclization or functionalization reactions under photoredox conditions, leading to complex molecular architectures that are otherwise difficult to access.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The vast and complex nature of chemical reaction space presents a significant challenge for traditional, intuition-driven research. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this landscape by providing powerful predictive and optimization tools. bohrium.com

Reaction Prediction and Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. beilstein-journals.org For a compound like this compound, ML models could predict optimal conditions (catalyst, solvent, temperature, etc.) for its synthesis or subsequent functionalization, thereby minimizing the number of required experiments and accelerating discovery. beilstein-journals.orgacs.orgucla.edu For example, Bayesian optimization has been used to significantly increase the yield of anodic trifluoromethylation reactions with a minimal number of iterations. chemrxiv.org

Discovery of Novel Reactions: Beyond optimization, ML can guide the discovery of entirely new reactions. chemrxiv.org By analyzing vast datasets, these models can identify hidden patterns in reactivity and propose novel combinations of reactants and reagents. acs.org A workflow combining automated experimentation with ML-guided protocols can computationally screen thousands of potential reactions, identifying promising candidates for experimental validation. This approach could uncover unprecedented transformations for this compound.

Table 1: Applications of Machine Learning in Chemical Synthesis

| Application Area | ML Technique | Potential Impact on this compound Chemistry |

|---|---|---|

| Reaction Optimization | Bayesian Optimization, Neural Networks | Rapidly identifies optimal conditions for synthesis and functionalization, increasing yield and reducing waste. |

| Condition Prediction | Global and Local Models | Suggests suitable solvents, catalysts, and reagents for novel transformations based on existing reaction data. |

| Novel Reactivity Discovery | Unsupervised Learning, Transfer Learning | Proposes new, previously unknown reactions by identifying patterns in chemical reactivity space. |

Advancements in Green Chemistry Principles for Fluorinated Benzamidine Synthesis

The synthesis of fluorinated compounds has historically relied on harsh reagents and hazardous solvents. Applying the principles of green chemistry is essential for the sustainable development of this compound chemistry. researchgate.net

Benign Solvents and Solvent-Free Systems: A primary goal of green chemistry is to replace hazardous solvents like DMF and NMP with environmentally friendly alternatives. wpmucdn.com Research into fluorination reactions has identified greener solvents such as γ-valerolactone (GVL), which show promising results. wpmucdn.com Other alternatives include water, supercritical CO2, and fluorous solvents, which can facilitate unique reactivity and simplify product separation. ijsr.netresearchgate.net Microwave-assisted, solvent-free synthesis offers another powerful approach to minimize environmental impact. rsc.org

Atom Economy: The principle of atom economy, which maximizes the incorporation of reactant atoms into the final product, is fundamental to green synthesis. researchgate.net Future synthetic routes for this compound should be designed to favor addition and cyclization reactions over substitution and elimination reactions, which generate stoichiometric byproducts. Iron(III) sulfate-catalyzed rearrangements in water are an example of a highly atom-economical process for amide synthesis. rsc.org

Safer Reagents: The development of safer fluorinating agents is a key objective. While traditional methods may use highly toxic and difficult-to-handle reagents like SO2F2 gas, newer methods enable the efficient synthesis of sulfonyl fluorides from thiols using safer, easier-to-handle materials, producing only non-toxic salts as byproducts. eurekalert.org Similar innovations are needed for the direct fluorination steps often required in the synthesis of fluorinated aromatics.

Table 2: Green Chemistry Approaches for Fluorinated Benzamidine Synthesis

| Green Chemistry Principle | Approach | Example/Potential Application |

|---|---|---|

| Safer Solvents | Replacement of traditional polar aprotic solvents. | Use of γ-valerolactone (GVL), Cyrene, or fluorous solvents for fluorination and functionalization steps. wpmucdn.comresearchgate.net |

| Energy Efficiency | Use of alternative energy sources. | Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. rsc.orgnih.gov |

| Waste Prevention | High atom economy reactions. | Designing syntheses based on addition or rearrangement reactions that minimize byproduct formation. researchgate.netrsc.org |

| Safer Chemicals | Development of less hazardous reagents. | Employing solid, stable fluorinating agents instead of corrosive gases or volatile acids. eurekalert.org |

| Catalysis | Use of catalytic over stoichiometric reagents. | Development of recyclable heterogeneous or organocatalysts to drive reactions efficiently. mdpi.comrsc.org |

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-5-methyl-benzamidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitrile intermediate formation followed by amidine conversion. For example, fluorinated benzaldehyde precursors (e.g., 2-Fluoro-5-methylbenzaldehyde ) can undergo condensation with hydroxylamine to form oximes, which are reduced to amidines. Reaction temperature (optimized at 60–80°C) and catalyst choice (e.g., Pd/C or Raney Ni) critically affect yield. Purity is monitored via HPLC (≥98% as per standards in ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H/C NMR identifies fluorine-induced shifts (e.g., aromatic protons at δ 7.2–8.1 ppm ).

- FT-IR : Amidino groups (-C(NH)) show peaks at ~1650 cm (stretching) and 3350 cm (N-H bending) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] (calculated for CHFN: 153.08 g/mol ).

Q. How can researchers ensure purity during purification?

- Methodological Answer : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (80:20). Monitor purity via HPLC with UV detection at 254 nm, referencing methods for analogous fluorinated benzoic acids .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

Q. How does the fluorine substituent influence the compound’s solubility and stability?

- Methodological Answer : Fluorine increases electronegativity, reducing solubility in polar solvents (e.g., water) but enhancing stability against oxidation. Solubility in DMSO is ~50 mg/mL (similar to 5-Fluoro-2-hydroxybenzoic acid ). Stability tests (TGA/DSC) show decomposition >200°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model electron density distribution. The fluorine atom withdraws electron density, activating the amidine group for nucleophilic attack. Compare with 2-Fluoro-5-(trifluoromethyl)benzoic acid’s electrophilic behavior .

Q. What strategies resolve contradictions in reported biological activity data for benzamidine derivatives?

- Methodological Answer :

Q. How do steric and electronic effects of the 5-methyl group impact binding affinity in enzyme inhibition studies?

- Methodological Answer : Molecular docking (AutoDock Vina) compares methyl vs. trifluoromethyl substituents. The methyl group enhances hydrophobic interactions in binding pockets (e.g., thrombin inhibitors), while fluorine improves hydrogen bonding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

Q. How can researchers design derivatives to improve pharmacokinetic properties without compromising activity?

- Methodological Answer :

- Introduce bioisosteres (e.g., replace methyl with cyclopropyl ) to enhance metabolic stability.

- Use LogP calculations (e.g., ChemDraw) to balance lipophilicity and solubility, guided by data from 5-Fluoro-2-hydroxybenzoic acid derivatives .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.